molecular formula C6H11ClN2O B15365443 2-Oxazol-2-yl-propylamine hydrochloride

2-Oxazol-2-yl-propylamine hydrochloride

Cat. No.: B15365443
M. Wt: 162.62 g/mol
InChI Key: RAGYNGVJYZTHAZ-UHFFFAOYSA-N
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Description

2-Oxazol-2-yl-propylamine hydrochloride is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The classical method involves cyclodehydration of amino alcohols or amino ketones. For instance, reacting 2-aminopropanol with chloroform in the presence of a base can yield this compound.

  • Modern Approaches: Recent advancements include the use of transition metal catalysts, such as ruthenium(II) catalysts, to facilitate the cyclization process. These methods offer higher yields and better selectivity.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound into its corresponding oxazolone derivatives.

  • Reduction: Reduction reactions can be used to synthesize related amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxazolone Derivatives: Resulting from oxidation reactions.

  • Amines and Alcohols: Resulting from reduction reactions.

  • Functionalized Oxazoles: Resulting from substitution reactions.

Scientific Research Applications

2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.

  • Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.

Comparison with Similar Compounds

2-Oxazol-2-yl-propylamine hydrochloride is compared with other similar oxazole derivatives:

  • Aleglitazar: An antidiabetic agent.

  • Ditazole: A platelet aggregation inhibitor.

  • Mubritinib: A tyrosine kinase inhibitor.

  • Oxaprozin: A COX-2 inhibitor.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

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Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H

InChI Key

RAGYNGVJYZTHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC=CO1.Cl

Origin of Product

United States

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